4-CycloheptyloxyphenylZinc bromide
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Overview
Description
4-CycloheptyloxyphenylZinc bromide is an organozinc compound with the molecular formula C₁₃H₁₇BrOZn. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a reagent that can be employed in various chemical reactions due to its reactivity and stability in certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-CycloheptyloxyphenylZinc bromide can be synthesized through the reaction of 4-Cycloheptyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
4-Cycloheptyloxyphenyl bromide+Zn→4-CycloheptyloxyphenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction is typically carried out under an inert atmosphere to avoid contamination and oxidation.
Chemical Reactions Analysis
Types of Reactions
4-CycloheptyloxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
4-CycloheptyloxyphenylZinc bromide has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical industry.
Material Science: It can be used in the preparation of advanced materials with specific properties.
Biological Studies: It may be employed in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 4-CycloheptyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates.
Comparison with Similar Compounds
Similar Compounds
- PhenylZinc bromide
- CycloheptylZinc bromide
- 4-MethoxyphenylZinc bromide
Uniqueness
4-CycloheptyloxyphenylZinc bromide is unique due to the presence of the cycloheptyloxy group, which can impart specific reactivity and steric properties to the compound. This makes it particularly useful in certain synthetic applications where other organozinc compounds may not be as effective.
Properties
Molecular Formula |
C13H17BrOZn |
---|---|
Molecular Weight |
334.6 g/mol |
IUPAC Name |
bromozinc(1+);phenoxycycloheptane |
InChI |
InChI=1S/C13H17O.BrH.Zn/c1-2-5-9-12(8-4-1)14-13-10-6-3-7-11-13;;/h6-7,10-12H,1-2,4-5,8-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
DCQGHMCENKPWKR-UHFFFAOYSA-M |
Canonical SMILES |
C1CCCC(CC1)OC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
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